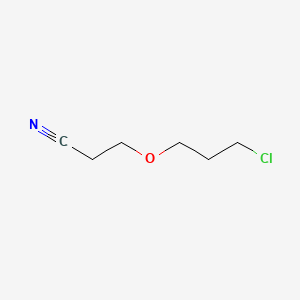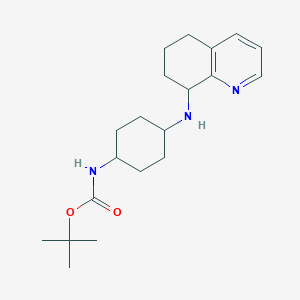![molecular formula C30H39NO4 B12072717 11-(4-(Methylamino)phenyl)-3,2'-[1,3]dioxolane]-5,17(4H)-diol Mifepristone](/img/structure/B12072717.png)
11-(4-(Methylamino)phenyl)-3,2'-[1,3]dioxolane]-5,17(4H)-diol Mifepristone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(4-(Methylamino)phenyl)-3,2’-[1,3]dioxolane]-5,17(4H)-diol Mifepristone is a synthetic steroid compound with significant applications in medicine, particularly in the field of reproductive health. It is known for its role as an abortifacient and is used in combination with other medications to terminate early pregnancies. The compound has a complex chemical structure that includes a dioxolane ring, which contributes to its unique properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-(Methylamino)phenyl)-3,2’-[1,3]dioxolane]-5,17(4H)-diol Mifepristone involves multiple steps, starting from basic steroidal precursors. The key steps include the introduction of the dioxolane ring and the methylamino group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale chemical reactors, where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of advanced techniques such as chromatography and crystallization to isolate and purify the final product.
化学反応の分析
Types of Reactions
11-(4-(Methylamino)phenyl)-3,2’-[1,3]dioxolane]-5,17(4H)-diol Mifepristone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
11-(4-(Methylamino)phenyl)-3,2’-[1,3]dioxolane]-5,17(4H)-diol Mifepristone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study steroidal chemistry and reaction mechanisms.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Industry: The compound’s unique properties make it valuable in the development of new pharmaceuticals and chemical products.
作用機序
The mechanism of action of 11-(4-(Methylamino)phenyl)-3,2’-[1,3]dioxolane]-5,17(4H)-diol Mifepristone involves its interaction with progesterone receptors. By binding to these receptors, the compound blocks the action of progesterone, a hormone essential for maintaining pregnancy. This leads to the breakdown of the uterine lining and termination of pregnancy. The molecular targets include the progesterone receptor and associated signaling pathways that regulate reproductive processes.
類似化合物との比較
Similar Compounds
RU-486: Another name for Mifepristone, highlighting its role as a progesterone receptor antagonist.
Ulipristal Acetate: A similar compound used for emergency contraception and treatment of uterine fibroids.
Levonorgestrel: A synthetic progestogen used in various contraceptive formulations.
Uniqueness
11-(4-(Methylamino)phenyl)-3,2’-[1,3]dioxolane]-5,17(4H)-diol Mifepristone is unique due to its specific chemical structure, which allows it to effectively block progesterone receptors. Its combination of a dioxolane ring and methylamino group contributes to its high affinity for these receptors and its potent biological activity.
This detailed article provides a comprehensive overview of 11-(4-(Methylamino)phenyl)-3,2’-[1,3]dioxolane]-5,17(4H)-diol Mifepristone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C30H39NO4 |
|---|---|
分子量 |
477.6 g/mol |
IUPAC名 |
(5'R,8'S,11'R,13'S,14'S,17'S)-13'-methyl-11'-[4-(methylamino)phenyl]-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol |
InChI |
InChI=1S/C30H39NO4/c1-4-12-29(33)14-10-24-22-9-13-28(32)19-30(34-16-17-35-30)15-11-25(28)26(22)23(18-27(24,29)2)20-5-7-21(31-3)8-6-20/h5-8,22-24,31-33H,9-11,13-19H2,1-3H3/t22-,23+,24-,27-,28+,29-/m0/s1 |
InChIキー |
RPOCOBPEKJJNQE-HTWSSZDYSA-N |
異性体SMILES |
CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC5(C[C@@]4(CC[C@@H]23)O)OCCO5)C6=CC=C(C=C6)NC)C)O |
正規SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC5(CC4(CCC23)O)OCCO5)C6=CC=C(C=C6)NC)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[2-(4-Methoxy-3-methylphenyl)ethyl]piperidine](/img/structure/B12072678.png)









![[2-Fluoro-4-(4-methoxybutoxy)phenyl]methanamine](/img/structure/B12072737.png)
